Lipophilicity (XLogP3-AA) Differentiates N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine from Unsubstituted 2-Thiazolemethanamine
The target compound exhibits a computed XLogP3-AA value of 1.5, which is substantially higher than that of the unsubstituted 2-thiazolemethanamine (XLogP3-AA = -0.1) [1]. This difference arises from the addition of the lipophilic isopropyl and methyl groups, which enhance membrane permeability and alter solubility profiles in organic reaction media [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 2-Thiazolemethanamine (CAS 55661-33-1): -0.1 |
| Quantified Difference | Δ 1.6 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity improves compatibility with non-polar reaction conditions and enhances membrane permeability, making this intermediate more suitable for multi-step organic syntheses that involve hydrophobic coupling partners.
- [1] PubChem. (2026). 2-Isopropyl-4-(N-methyl)amino-methyl thiazole. Compound Summary for CID 10749687. National Center for Biotechnology Information. View Source
